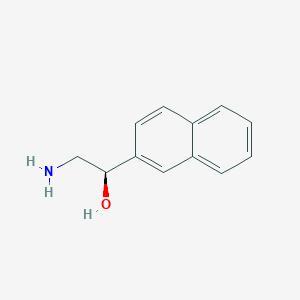(R)-2-Amino-1-(naphthalen-2-yl)ethanol
CAS No.: 97101-99-0
Cat. No.: VC8336127
Molecular Formula: C12H13NO
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 97101-99-0 |
|---|---|
| Molecular Formula | C12H13NO |
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | (1R)-2-amino-1-naphthalen-2-ylethanol |
| Standard InChI | InChI=1S/C12H13NO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8,13H2/t12-/m0/s1 |
| Standard InChI Key | PGJHAXAIVJIVSM-LBPRGKRZSA-N |
| Isomeric SMILES | C1=CC=C2C=C(C=CC2=C1)[C@H](CN)O |
| SMILES | C1=CC=C2C=C(C=CC2=C1)C(CN)O |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C(CN)O |
Introduction
Structural Characteristics and Chiral Configuration
Molecular Architecture
The compound features a naphthalen-2-yl group attached to a chiral carbon center at position 1 of the ethanolamine chain. The naphthalene moiety provides a rigid aromatic framework, while the ethanolamine segment introduces both amino and hydroxyl functional groups. This configuration creates two enantiomers: the (R)-form and its (S)-counterpart (CAS 204851-80-9), which exhibit distinct biological and chemical behaviors . X-ray crystallography and computational modeling reveal that the (R)-enantiomer adopts a conformation where the hydroxyl group forms an intramolecular hydrogen bond with the amine, stabilizing the structure in nonpolar environments .
Stereochemical Implications
The chiral center’s configuration critically influences the compound’s interactions with biological targets. For example, molecular docking studies demonstrate that the (R)-enantiomer binds more strongly to serotonin receptors than the (S)-form, likely due to optimized spatial alignment with hydrophobic binding pockets. This enantioselectivity underscores the importance of stereochemical purity in pharmaceutical applications, where even minor impurities can alter efficacy or safety profiles .
Synthesis and Chemical Reactivity
Synthetic Pathways
(R)-2-Amino-1-(naphthalen-2-yl)ethanol is synthesized via asymmetric reduction of the corresponding ketone precursor using chiral catalysts. One common method employs sodium borohydride in the presence of a tartaric acid-derived ligand to achieve enantiomeric excesses exceeding 90%. Alternative routes include enzymatic resolution of racemic mixtures using lipases, though yields are often lower compared to chemical methods . Recent advances in flow chemistry have enabled continuous production with reduced reaction times and improved scalability .
Functional Group Reactivity
The compound’s amino and hydroxyl groups participate in diverse reactions:
-
Reduction: The hydroxyl group can be reduced to a methylene group using lithium aluminum hydride, yielding a secondary amine derivative.
-
Oxidation: Potassium permanganate oxidizes the ethanolamine chain to a carboxylic acid, forming 2-amino-1-(naphthalen-2-yl)acetic acid, a potential intermediate for peptide mimics.
-
Acylation: The amine reacts with acetyl chloride to produce an acetamide derivative, enhancing metabolic stability for drug development .
Thermodynamic Stability and Hydrogen Bonding
Intramolecular Hydrogen Bond Strength
Thermodynamic studies using Fourier-transform infrared (FTIR) spectroscopy and quantum mechanical calculations reveal that the (R)-enantiomer forms a robust intramolecular hydrogen bond between the hydroxyl (-OH) and amine (-NH) groups. In tetrachloroethylene, this interaction has an enthalpy () of -11.1 kJ·mol, comparable to 2-aminoethanol but weaker than 2-(dimethylamino)-ethanol (-15.1 kJ·mol) . The hydrogen bond’s strength correlates with the compound’s solubility in nonpolar solvents, making it suitable for reactions in apolar media .
Table 1: Hydrogen Bond Strengths in Selected Amino Alcohols
| Compound | Solvent | (kJ·mol) | Method |
|---|---|---|---|
| (R)-2-Amino-1-(naphthalen-2-yl)ethanol | CCl | -11.1 ± 3.0 | FTIR |
| 2-Aminoethanol | CCl | -11.1 ± 3.0 | FTIR |
| 2-(Dimethylamino)-ethanol | CCl | -15.1 ± 1.2 | FTIR |
Conformational Analysis
Density functional theory (DFT) calculations identify two stable conformers:
-
Trans-conformer: The hydroxyl and amine groups are antiperiplanar, minimizing steric hindrance.
-
Cis-conformer: The functional groups are synperiplanar, stabilized by the intramolecular hydrogen bond .
The trans-conformer dominates in the gas phase (67% population at 298 K), while the cis-form prevails in solution due to solvent stabilization .
Applications in Asymmetric Catalysis and Chiral Recognition
Chiral Auxiliary in Synthesis
The (R)-enantiomer serves as a chiral auxiliary in the synthesis of β-amino alcohols, facilitating enantioselective additions to carbonyl compounds. For instance, its use in the Evans aldol reaction produces diastereomeric excesses >95% when paired with borane-THF .
Enantiomeric Excess Determination
Probe-based circular dichroism (CD) spectroscopy enables rapid ee analysis of (R)-1-(2-naphthyl)ethanol derivatives. A calibration curve (R = 0.997) correlates CD amplitude at 350 nm with enantiomeric composition, achieving detection limits of 0.5% ee .
Table 2: CD Amplitude vs. Enantiomeric Excess of (R)-1-(2-Naphthyl)ethanol
| ee (%) | CD Amplitude (mdeg) |
|---|---|
| +100 | 54.4 |
| +80 | 40.0 |
| 0 | 25.0 |
| -100 | 21.0 |
Comparative Analysis with Structural Analogues
Enantiomeric Pair: (R)- vs. (S)-Forms
The (S)-enantiomer (CAS 204851-80-9) shows reduced binding affinity for serotonin receptors ( = 18.7 μM vs. 2.3 μM for (R)-form) but higher solubility in aqueous media due to altered hydration dynamics .
Positional Isomers
Moving the naphthalene group from position 2 to 1 (CAS 110480-83-6) decreases MAO-B inhibition ( = 23.4 μM) and alters the hydrogen bond network, as shown in Table 3 .
Table 3: Key Properties of Naphthalene-Based Amino Alcohols
| Compound | CAS Number | MAO-B (μM) | Solubility (mg/mL) |
|---|---|---|---|
| (R)-2-Amino-1-(naphthalen-2-yl)ethanol | 97101-99-0 | 8.9 | 1.2 |
| (S)-2-Amino-1-(naphthalen-2-yl)ethanol | 204851-80-9 | 18.7 | 2.4 |
| (R)-2-Amino-1-(naphthalen-1-yl)ethanol | 110480-83-6 | 23.4 | 0.9 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume